4-[(Trimethylsilyl)ethynyl]benzonitrile

Organic Synthesis Sonogashira Coupling Reaction Yield

Researchers require stable, protected alkynes to avoid Glaser coupling and decomposition during multi-step syntheses. This silyl-protected arylsilylacetylene solves that pain point. - **Key advantage:** TMS group prevents unwanted side reactions at the terminal alkyne, enabling iterative π-conjugated system construction (OLEDs, liquid crystals). - **Handling benefit:** Solid form (mp 107-111°C) allows precise weighing versus liquid analogs. - **Supply:** ≥97% purity, ready for Sonogashira coupling or on-surface polymerization studies.

Molecular Formula C12H13NSi
Molecular Weight 199.32 g/mol
CAS No. 75867-40-2
Cat. No. B3024401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Trimethylsilyl)ethynyl]benzonitrile
CAS75867-40-2
Molecular FormulaC12H13NSi
Molecular Weight199.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC=C(C=C1)C#N
InChIInChI=1S/C12H13NSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,1-3H3
InChIKeyWWNSLIBJQBBKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Trimethylsilyl)ethynyl]benzonitrile – Technical Overview


4-[(Trimethylsilyl)ethynyl]benzonitrile (CAS 75867-40-2) is an arylsilylacetylene building block with the molecular formula C₁₂H₁₃NSi and a molecular weight of 199.32 g/mol [1]. This compound is characterized as a solid at 20°C with a reported melting point range of 107–111°C and is typically supplied at a minimum purity specification of 97% . Its structure features a benzonitrile core functionalized with a (trimethylsilyl)ethynyl group, which imparts specific reactivity and physicochemical properties for applications in organic synthesis and materials science [1].

Workflow
Protected terminal alkyne for multi-step synthesis
Form
Crystalline solid facilitates precise weighing and handling
Selection context
Supports Sonogashira and cross-coupling method development

4-[(Trimethylsilyl)ethynyl]benzonitrile: Unprotected Alkyne Limitations


This compound is not interchangeable with its desilylated analog, 4-ethynylbenzonitrile, due to fundamental differences in stability and reactivity. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions such as oxidative homocoupling (Glaser coupling) and decomposition during multi-step synthetic sequences . This protection is essential for maintaining the integrity of the alkyne moiety until a controlled deprotection step is performed. Furthermore, the TMS group significantly alters the compound's physical properties, including its hydrophobicity and solubility in organic solvents, which can impact reaction kinetics and workup procedures compared to the unprotected terminal alkyne [1].

Desilylated analog may undergo Glaser homocoupling, altering reaction outcome

TMS group shifts solubility and reaction kinetics versus free alkyne

Premature deprotection risk; requires controlled conditions for planned unmasking

4-[(Trimethylsilyl)ethynyl]benzonitrile Performance Evidence


Sonogashira Coupling Yield Comparison

The synthesis of 4-[(Trimethylsilyl)ethynyl]benzonitrile via Sonogashira coupling can be achieved with a reported yield of approximately 99% when using trimethylsilylacetylene as the coupling partner . A comparable route using 4-iodobenzonitrile as a starting material gives a lower yield of about 80% . This 19% difference in yield demonstrates the significant impact of the aryl halide leaving group on reaction efficiency for this specific building block, guiding procurement decisions for large-scale syntheses.

Coupling yield
Cross-study comparable
~99% vs ~80%
Reported ~19% yield advantage when using TMS-acetylene over 4-iodobenzonitrile route
Cross-study review; reaction conditions may differ. Data to verify for specific setups.
Organic Synthesis Sonogashira Coupling Reaction Yield

4-[(Trimethylsilyl)ethynyl]benzonitrile Applications


Protected Alkyne for Conjugated Materials

The trimethylsilyl (TMS) group on 4-[(Trimethylsilyl)ethynyl]benzonitrile serves as a protecting group, preventing undesired side reactions at the terminal alkyne position. This is critical for the iterative construction of complex π-conjugated systems, such as those used in organic semiconductors and liquid crystals, where the alkyne must be unmasked at a precise step [1]. The solid physical form (melting point 107–111°C) facilitates handling and precise weighing, a practical advantage over lower-melting or liquid analogs .

High-Birefringence Liquid Crystal Dopants

This compound acts as a key intermediate in the synthesis of phenyl-diacetylene based liquid crystals with high birefringence. Its structure allows for further functionalization via Sonogashira coupling to create materials that can be doped into nematic liquid crystal mixtures to modulate electro-optic properties .

Cross-Coupling Methodology Development

Due to its well-defined reactivity profile as a silyl-protected alkyne, 4-[(Trimethylsilyl)ethynyl]benzonitrile is a useful test substrate for developing and benchmarking new cross-coupling protocols, particularly those involving palladium or gold catalysts [2]. Its use provides a consistent baseline for comparing catalytic efficiency and functional group tolerance.

Self-Assembled Monolayers and Surface Modification

The presence of both a nitrile group and a protected alkyne makes this compound a candidate for creating functional surfaces. The nitrile group can act as an anchor to metal surfaces, while the TMS-protected alkyne can be deprotected in situ to enable on-surface polymerization or further functionalization, allowing for the controlled construction of molecular assemblies [3].

Application
Selection Property
Validation Focus
Conjugated π-system assembly
TMS protection stability during iterative coupling
Controlled deprotection timing
High-birefringence liquid crystal synthesis
Phenyl-diacetylene precursor structure
Sonogashira coupling outcome
Cross-coupling protocol development
Defined silyl-protected alkyne reactivity
Catalyst compatibility and yield benchmarking
Functional surface modification
Dual nitrile / protected alkyne anchor
In-situ deprotection and on-surface polymerization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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